Cas no 926249-89-0 (methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate)

メチル6-ブロモ-4-フルオロ-1H-インドール-2-カルボキシレートは、ハロゲン化インドール骨格を有する重要な有機中間体です。ブロモ基とフルオロ基の二重ハロゲン化により、分子の反応性が向上し、医薬品や農薬の合成において高い位置選択性を発揮します。特に、パラジウムカップリング反応などのクロスカップリング反応に適した前駆体として利用可能です。エステル基の存在により、さらに誘導体化が容易である点が特徴です。結晶性が良好で取り扱いやすく、有機合成化学における多段階反応の構築に有用です。

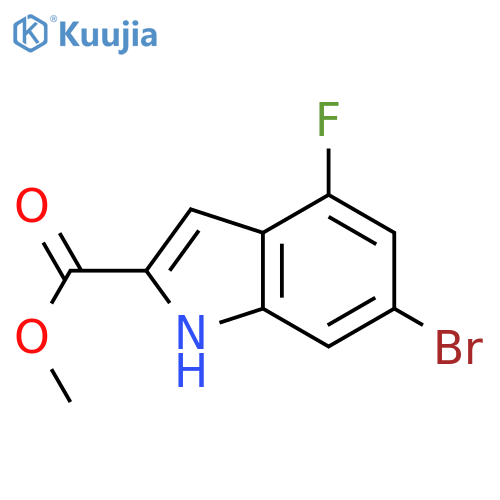

926249-89-0 structure

商品名:methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate

CAS番号:926249-89-0

MF:C10H7BrFNO2

メガワット:272.07048535347

CID:4665571

methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- SIMHWODHYSPCLW-UHFFFAOYSA-N

- Methyl 6-Bromo-4-fluoro-1H-indole-2-carboxylate

- methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate

-

- インチ: 1S/C10H7BrFNO2/c1-15-10(14)9-4-6-7(12)2-5(11)3-8(6)13-9/h2-4,13H,1H3

- InChIKey: SIMHWODHYSPCLW-UHFFFAOYSA-N

- ほほえんだ: N1C2=C(C(F)=CC(Br)=C2)C=C1C(OC)=O

じっけんとくせい

- 密度みつど: 1.7±0.1 g/cm3

- ゆうかいてん: 190-192 °C

- ふってん: 384.7±37.0 °C at 760 mmHg

- フラッシュポイント: 186.5±26.5 °C

- じょうきあつ: 0.0±0.9 mmHg at 25°C

methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M297400-10mg |

Methyl 6-Bromo-4-fluoro-1H-indole-2-carboxylate |

926249-89-0 | 10mg |

$ 50.00 | 2022-06-02 | ||

| Enamine | EN300-55398-0.25g |

methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate |

926249-89-0 | 0.25g |

$367.0 | 2023-02-10 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1358320-100mg |

Methyl 6-bromo-4-fluoro-1h-indole-2-carboxylate |

926249-89-0 | 95% | 100mg |

¥5546.00 | 2024-04-25 | |

| 1PlusChem | 1P019Y31-250mg |

methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate |

926249-89-0 | 95% | 250mg |

$516.00 | 2025-03-04 | |

| 1PlusChem | 1P019Y31-50mg |

methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate |

926249-89-0 | 95% | 50mg |

$269.00 | 2025-03-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1358320-1g |

Methyl 6-bromo-4-fluoro-1h-indole-2-carboxylate |

926249-89-0 | 95% | 1g |

¥16044.00 | 2024-04-25 | |

| A2B Chem LLC | AV42893-50mg |

methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate |

926249-89-0 | 90% | 50mg |

$405.00 | 2024-07-18 | |

| A2B Chem LLC | AV42893-1g |

methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate |

926249-89-0 | 90% | 1g |

$1075.00 | 2024-07-18 | |

| Enamine | EN300-55398-0.5g |

methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate |

926249-89-0 | 0.5g |

$579.0 | 2023-02-10 | ||

| Enamine | EN300-55398-10.0g |

methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate |

926249-89-0 | 10.0g |

$3191.0 | 2023-02-10 |

methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate 関連文献

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Waduge Indika S. Galpothdeniya,Frank R. Fronczek,Mingyan Cong,Nimisha Bhattarai,Noureen Siraj,Isiah M. Warner J. Mater. Chem. B, 2016,4, 1414-1422

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

926249-89-0 (methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate) 関連製品

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 503537-97-1(4-bromooct-1-ene)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量